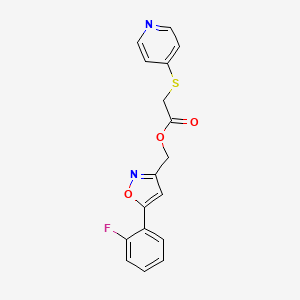
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate: is a chemical compound with the molecular formula C17H13FN2O3S and a molecular weight of 344.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst . This reaction is often carried out in water instead of chloroform to enhance efficiency and reduce environmental impact . The reaction conditions generally include moderate temperatures and the use of common organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives.
Scientific Research Applications
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate has been studied extensively for its potential therapeutic applications. Some of its notable applications include:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: It is studied for its effects on various biological pathways and its potential as a drug candidate.
Biological Research: Researchers explore its interactions with cellular targets and its role in modulating biological processes.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways . The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridinylimidazoles, also show comparable pharmacological properties.
Uniqueness
What sets (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate apart is its unique combination of the isoxazole and pyridine rings, which may confer distinct biological activities and therapeutic potential . This dual functionality allows it to interact with a broader range of molecular targets, enhancing its versatility in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-pyridin-4-ylsulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-15-4-2-1-3-14(15)16-9-12(20-23-16)10-22-17(21)11-24-13-5-7-19-8-6-13/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEBHEIKDCLYPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)CSC3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
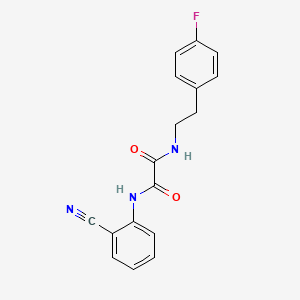
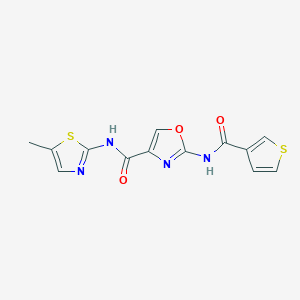
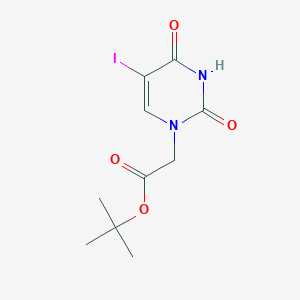
![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)
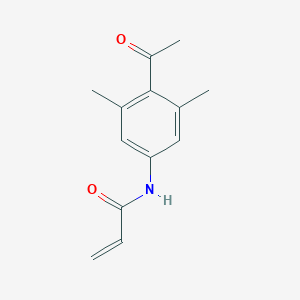
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)

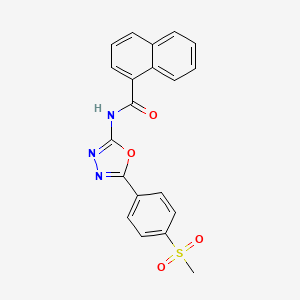

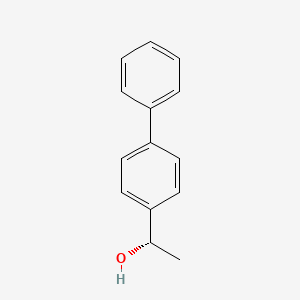
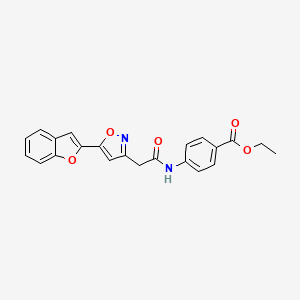
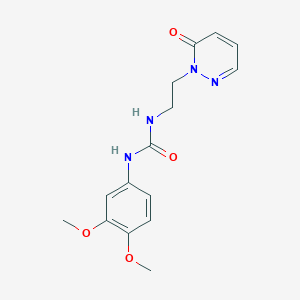
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)
